4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol
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Overview
Description
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is a complex organic compound that features a perimidine ring fused with a phenol group. This compound is notable for its unique structural properties, which include an iodine atom and a methoxy group attached to the phenol ring. These features make it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol typically involves multiple steps:
Formation of the Perimidine Ring: This can be achieved by reacting 1,8-diaminonaphthalene with an appropriate aldehyde under acidic conditions to form the perimidine core.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Deiodinated phenol derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: May include enzymes and receptors involved in cellular processes.
Pathways: Could involve modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenol
- 3-(2,3-dihydro-1H-perimidin-2-yl)-phenol
- 2-(4-ethyl-phenyl)-2,3-dihydro-1H-perimidine
Uniqueness
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is unique due to the presence of both an iodine atom and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-23-15-9-11(8-12(19)17(15)22)18-20-13-6-2-4-10-5-3-7-14(21-18)16(10)13/h2-9,18,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHODWMNSBWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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